![molecular formula C14H25NO4 B11849346 tert-Butyl 3-(2-(tert-butoxy)-2-oxoethyl)azetidine-1-carboxylate](/img/structure/B11849346.png)
tert-Butyl 3-(2-(tert-butoxy)-2-oxoethyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-(tert-butoxy)-2-oxoethyl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C15H28N2O4. It is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing heterocycle, and tert-butyl ester groups. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-(tert-butoxy)-2-oxoethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters. One common method includes the use of tert-butyl chloroformate and azetidine-1-carboxylate under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-(tert-butoxy)-2-oxoethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.
Scientific Research Applications
tert-Butyl 3-(2-(tert-butoxy)-2-oxoethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-(tert-butoxy)-2-oxoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, resulting in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 3-phenyl-L-alaninate hydrochloride
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 3-(2-(tert-butoxy)-2-oxoethyl)azetidine-1-carboxylate is unique due to its specific combination of functional groups and the presence of the azetidine ring. This structural arrangement imparts distinct reactivity and biological activity, making it valuable in various research and industrial applications.
Biological Activity
Tert-butyl 3-(2-(tert-butoxy)-2-oxoethyl)azetidine-1-carboxylate is a specialized organic compound characterized by its unique azetidine ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include enzyme inhibition and modulation of receptor activity. The presence of functional groups such as tert-butoxy and oxoethyl enhances its solubility and reactivity, positioning it as a candidate for therapeutic applications.
The molecular formula of this compound is C14H25NO6, with a molecular weight of approximately 335.42 g/mol. Its structural features include:
- Azetidine Ring : A four-membered cyclic amine that is essential for the compound's biological interactions.
- Tert-Butoxy Group : Enhances solubility and stability.
- Oxoethyl Moiety : May contribute to biological activity through interactions with various biological targets.
Enzyme Inhibition
Research indicates that compounds containing azetidine rings, including this compound, may exhibit enzyme inhibitory properties. These properties can be crucial in the development of drugs targeting specific enzymes involved in disease pathways, such as cancer or inflammation.
Modulation of Receptor Activity
The structural characteristics of this compound suggest potential interactions with various receptors. Such interactions could lead to therapeutic effects in conditions that involve receptor signaling pathways, making it a candidate for further exploration in pharmacological studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes that are optimized for high yields and purity. The compound can be synthesized through the reaction of tert-butyl azetidine carboxylate with appropriate oxoethyl derivatives under controlled conditions .
Interaction Studies
Interaction studies have been conducted to understand how this compound interacts with biological systems. These studies often utilize techniques such as:
- Molecular Docking : To predict how the compound binds to target proteins.
- In Vitro Assays : To evaluate the biological activity against specific enzymes or receptors.
Data Table: Comparison with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Tert-butyl 3-(4-amino-6-hydroxypyrimidin-2-yl)azetidine-1-carboxylate | Azetidine ring with amino and hydroxypyrimidine substituents | Potential anti-cancer properties |
Tert-butyl 3-(2-(aminomethyl)cyclopropyl)azetidine-1-carboxylate | Cyclopropane ring addition | Unique cyclization leading to different biological activity |
Tert-butyl 3-hydroxyazetidine-1-carboxylate | Hydroxyl group instead of sulfonyl | Different reactivity due to hydroxyl presence |
Safety and Toxicology
Safety data indicate that this compound may cause skin and eye irritation upon contact. It is classified under hazardous materials due to potential respiratory irritants when inhaled . Proper handling procedures should be followed during research and development activities involving this compound.
Properties
Molecular Formula |
C14H25NO4 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
tert-butyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)18-11(16)7-10-8-15(9-10)12(17)19-14(4,5)6/h10H,7-9H2,1-6H3 |
InChI Key |
VNWQEIYWWREMHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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